molecular formula C16H12BrNOS B2852885 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole CAS No. 339019-74-8

3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole

Cat. No. B2852885
M. Wt: 346.24
InChI Key: VSIJMNLJDVYARA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole can be represented by the SMILES string Cc1noc(-c2ccccc2)c1CBr and the InChI string 1S/C11H10BrNO/c1-8-10(7-12)11(14-13-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 .

Scientific Research Applications

3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole is a compound with potential applications in various areas of scientific research. The following sections detail the research applications of similar isoxazole derivatives, highlighting their relevance and potential utility in advancing scientific knowledge.

Photodecomposition and Synthesis

Isoxazole derivatives have been studied for their photodecomposition properties and synthesis processes. For instance, sulfamethoxazole, a related compound, undergoes photolabile decomposition in acidic aqueous solutions, leading to multiple photoproducts through photoisomerization of the isoxazole ring (Wei Zhou, D. Moore, 1994). Additionally, the synthesis of 3-substituted 1,2-benzisoxazole derivatives reveals their marked anticonvulsant activity, underscoring the therapeutic potential of isoxazole compounds (H. Uno, M. Kurokawa, Y. Masuda, H. Nishimura, 1979). This research indicates a broader scope of applications for isoxazole derivatives in pharmaceutical development.

Druglike Isoxazoles Synthesis

The solution-phase syntheses of druglike isoxazoles demonstrate the compound's versatility in generating a diverse library of pharmaceutical candidates. This is evidenced by the generation of a 90-compound library of isoxazoles, showcasing the adaptability and potential of isoxazole derivatives in drug discovery (Lori I Robins, J. Fettinger, D. S. Tinti, M. Kurth, 2007).

Tautomerism and Catalysis

Research on the tautomerism of heteroaromatic compounds with five-membered rings, including isoxazoles, provides insights into their chemical behavior and properties. This knowledge is fundamental for designing chemical reactions and understanding the behavior of these compounds in various conditions (A. Boulton, A. Katritzky, 1961). Furthermore, the use of sulfuric acid derivatives as recyclable catalysts for the synthesis of various organic compounds, including isoxazoles, highlights the environmental and practical benefits of developing sustainable catalytic processes (S. Tayebi, M. Baghernejad, D. Saberi, K. Niknam, 2011).

properties

IUPAC Name

3-[(4-bromophenyl)sulfanylmethyl]-5-phenyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNOS/c17-13-6-8-15(9-7-13)20-11-14-10-16(19-18-14)12-4-2-1-3-5-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIJMNLJDVYARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CSC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole

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